8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride
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Overview
Description
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a bromine atom, a sulfonyl fluoride group, and a benzodioxepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine, which is then subjected to sulfonylation to introduce the sulfonyl fluoride group. The reaction conditions often involve the use of sulfonyl chlorides and fluoride sources under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxepines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The bromine atom and benzodioxepine ring structure may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
- 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Uniqueness
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the bromine atom and the benzodioxepine ring structure further enhances its chemical and biological properties .
Properties
CAS No. |
2137808-43-4 |
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Molecular Formula |
C9H8BrFO4S |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl fluoride |
InChI |
InChI=1S/C9H8BrFO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2 |
InChI Key |
AADBIYBSYRPBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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